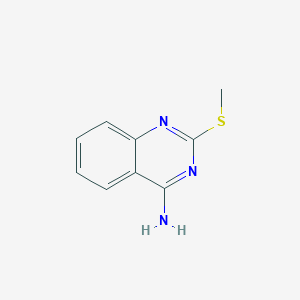

2-(Methylthio)quinazolin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-methylsulfanylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPUVYQSUYFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351228 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63963-40-6 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Methylthio Quinazolin 4 Amine and Its Derivatives

Classical and Contemporary Synthesis Approaches

The formation of the quinazoline (B50416) ring system is the initial and crucial step in the synthesis of 2-(methylthio)quinazolin-4-amine. Over the years, several methods have been established, ranging from historical name reactions to modern microwave-assisted and multicomponent strategies. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative, such as anthranilic acid or its analogs.

Methods for Quinazoline Core Formation Relevant to this compound Precursors

The synthesis of the quinazoline core can be achieved through various pathways, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Niementowski quinazoline synthesis is a classical method that involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines, also known as quinazolinones. researchgate.net This reaction is typically carried out at high temperatures. rsc.org A significant variation of this reaction for the synthesis of precursors to this compound involves the use of thiourea (B124793) in place of a simple amide. This modification directly introduces a thione group at the 2-position of the quinazoline ring, which can subsequently be methylated.

The reaction of anthranilic acid with thiourea proceeds via the formation of an intermediate thioureido-benzoic acid, which then undergoes cyclization to form 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one. This thione can then be S-methylated to introduce the methylthio group.

Table 1: Niementowski Quinazoline Synthesis for 2-Thio-Substituted Precursors

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| Anthranilic acid | Thiourea | 2-Thioxo-1,2,3,4-tetrahydroquinazolin-4-one | Heating | Not specified | nih.gov |

The Grimmel, Guinther, and Morgan synthesis provides an alternative route to 2-substituted-4-quinazolinones. This method involves the reaction of N-acylanthranilic acids, such as 2-acetamidobenzoic acid, with a primary amine in the presence of a dehydrating agent like phosphorus trichloride. researchgate.net While this method is versatile for introducing various substituents at the 3-position, its application for creating a 2-thio substituted precursor would necessitate the use of a thiourea or a related thio-reagent in place of the primary amine.

A plausible adaptation of this synthesis for the target compound would involve the reaction of 2-acetamidobenzoic acid with thiourea. This reaction would be expected to yield 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one, similar to the product of the Niementowski reaction with thiourea.

Table 2: Grimmel, Guinther, and Morgan's Synthesis for 2-Thio-Substituted Precursors

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Conditions | Yield (%) | Reference |

| 2-Acetamidobenzoic acid | Amine | Phosphorus trichloride | 2-Methyl-3-substituted-quinazolin-4(3H)-one | Toluene (B28343), reflux | Not specified | researchgate.net |

Isatoic anhydride (B1165640) is a versatile and commonly used starting material for the synthesis of quinazoline derivatives. It reacts with a wide range of nucleophiles, including amines, to form various quinazolinone structures. rsc.org The reaction of isatoic anhydride with an appropriate amine, followed by cyclization, can lead to the formation of the quinazoline core. For the synthesis of this compound precursors, a key strategy involves a three-component reaction.

In a one-pot synthesis, isatoic anhydride can be reacted with an amine and an aldehyde, catalyzed by an acid such as p-toluenesulfonic acid, to yield 2,3-dihydroquinazolin-4(1H)-ones. nih.gov To introduce the desired functionality at the 2-position, a variation of this reaction can be employed using a sulfur-containing component. For instance, the reaction of isatoic anhydride with S-methylisothiourea would be a direct route to a 2-(methylthio) substituted quinazoline precursor.

Table 3: Synthesis of Quinazolinones from Isatoic Anhydride

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Conditions | Yield (%) | Reference |

| Isatoic anhydride | Amine | Aldehyde | p-TsOH | 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-one | EtOH, reflux, 4h | 27% (for a specific example) | nih.gov |

| Isatoic anhydride | Phenylhydrazine | Aromatic aldehydes | SBA-15@ELA | 2-Aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones | Ethanol, reflux, 6h | High yields | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinazolines. researchgate.net This technology offers significant advantages over conventional heating methods, such as reduced reaction times and often cleaner reaction profiles.

A particularly relevant microwave-assisted protocol for the synthesis of this compound precursors involves the cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts. rsc.org This method, which uses basic alumina (B75360) as a solid support and promoter, provides an efficient and environmentally benign route to 2-alkylthio-4-aminoquinazolines. The use of microwave irradiation dramatically shortens the reaction time from hours to minutes and can lead to improved product yields. rsc.org

Another notable microwave-assisted approach is the one-pot, multi-component reaction of 2-aminobenzonitrile (B23959), orthoesters, and ammonium (B1175870) acetate (B1210297) to produce 2-alkyl-4-aminoquinazolines. rsc.org This solvent-free method is both rapid and efficient.

Table 4: Microwave-Assisted Synthesis of 2-Alkylthio-4-aminoquinazolines

| Reactant 1 | Reactant 2 | Catalyst/Support | Product | Conditions | Time | Yield (%) | Reference |

| o-Fluorobenzonitriles | S-Alkyl isothiouronium salts | Basic alumina | 2-Alkylthio-4-aminoquinazolines | Microwave, 80 or 120°C | 5-30 min | Improved yields | rsc.org |

| 2-Aminobenzonitrile | Orthoesters | Ammonium acetate | 2-Alkyl-4-aminoquinazolines | Microwave, solvent-free | Few minutes | Good yields | rsc.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are characterized by their atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. MCRs have been successfully applied to the synthesis of a wide range of heterocyclic compounds, including quinazolines.

One of the most prominent MCRs for the synthesis of quinazoline derivatives is the three-component reaction involving isatoic anhydride, an amine, and an aldehyde. nih.govrsc.org This reaction can be catalyzed by various acids and often proceeds with high efficiency to yield 2,3-dihydroquinazolin-4(1H)-ones. While this is a general approach, its adaptation for the synthesis of this compound would require the incorporation of a sulfur-containing component.

A copper-catalyzed multicomponent reaction of 2-azidobenzaldehyde, anthranilamide, and a terminal alkyne has been reported for the synthesis of 2-(1,2,3-triazoyl)quinazolin-4(3H)-ones, demonstrating the versatility of MCRs in introducing complex substituents at the 2-position. rsc.org A similar MCR strategy employing a reagent that can deliver the methylthio group would be a direct and efficient route to the target compound.

Table 5: Multicomponent Synthesis of Quinazoline Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Isatoic anhydride | Amine | Aldehyde | p-TsOH, EtOH, reflux | 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-one | Varies | nih.gov |

| 2-Azidobenzaldehyde | Anthranilamide | Terminal alkyne | CuI, Et3N, DMSO | 2-(1,2,3-Triazoyl)quinazolin-4(3H)-one | 41-63% | rsc.org |

Specific Routes to 2-(Methylthio) functionality

Introduction of the 2-(methylthio) group is a critical step that can be achieved through several reliable methods. The most common approaches involve the S-methylation of a thione precursor or the displacement of a leaving group, typically a halogen, from the C-2 position of the quinazoline ring.

A prevalent and efficient method for installing the 2-(methylthio) group is the direct alkylation of 2-thioxoquinazolin-4(3H)-one or its derivatives. This reaction typically involves the use of a methylating agent in the presence of a base. The thione precursor, 2-thioxoquinazolin-4(3H)-one, can be synthesized from anthranilic acid.

The alkylation of the ambident anion of 2-substituted quinazolin-4-thiones can occur at either the sulfur (S4) or nitrogen (N3) atom. tiiame.uz The regioselectivity of the reaction is highly dependent on the reaction conditions, including the nature of the solvent, the temperature, and the alkylating agent used. tiiame.uz For instance, the alkylation of 2-methylquinazoline-4-thione with propyl iodide shows that different solvents and temperatures can lead to a mixture of N3- and S4-alkylated products or favor one over the other. tiiame.uz In the synthesis of 2-(methylthio)quinazolines, methyl iodide or dimethyl sulfate (B86663) are commonly employed as the methylating agent.

Table 1: Conditions Influencing Alkylation of Quinazoline-4-thiones

| Parameter | Condition | Favored Product | Reference |

|---|---|---|---|

| Solvent | Alcohol, Acetonitrile | S-Alkylation (at 80-90°C) | tiiame.uz |

| Solvent | DMF, DMSO | Mixture of N- and S-Alkylation | tiiame.uz |

| Temperature | 20°C (in DMF/DMSO) | Mixture of N- and S-Alkylation | tiiame.uz |

Another key strategy involves the nucleophilic aromatic substitution (SNAr) of a halogen atom at the C-2 position of the quinazoline ring. 2-Chloroquinazolines are common starting materials for this transformation. The chlorine atom at C-2 is activated towards nucleophilic attack and can be displaced by a methylthiolate nucleophile (CH₃S⁻). Sodium thiomethoxide is a typical reagent for this purpose.

The reactivity of halogenated quinazolines towards nucleophiles is well-documented. byu.edu For example, studies on 4-chloroquinoline-2-thiones show that the thione can be alkylated to form a 2-alkylthio-4-chloroquinoline, which can then undergo further nucleophilic substitution at the C-4 position. mdpi.com The methylsulfonyl group, which is structurally related to the methylthio group, is also known to be preferentially displaced by thiol nucleophiles in quinazoline systems. byu.edu

Strategies for Introducing the 4-Amine Moiety

The introduction of the amine group at the C-4 position is a defining step in the synthesis of the target compound. This can be accomplished either through cyclization strategies that inherently form the 4-aminoquinazoline structure or by nucleophilic substitution on a C-4 functionalized quinazoline precursor.

A fundamental approach to building the 4-aminoquinazoline skeleton involves the cyclization of 2-aminobenzonitrile with various reaction partners. When reacted with another nitrile under basic conditions, a condensation and cyclization sequence occurs to yield the 4-aminoquinazoline core. A proposed mechanism for the synthesis of 2-alkyl-4-aminoquinazoline derivatives involves the reaction of 2-aminobenzonitrile under microwave irradiation. researchgate.net

More advanced one-pot, three-component reactions have been developed, for instance, reacting 2-aminobenzonitriles, aldehydes, and arylboronic acids in a palladium-catalyzed process to form diverse quinazolines. organic-chemistry.org Similarly, acid-mediated [4+2] annulation reactions between N-benzyl cyanamides and 2-aminobenzonitriles can produce 2-amino-4-iminoquinazolines, which are tautomers or precursors to the desired 4-aminoquinazolines. mdpi.com

Perhaps the most widely used method for introducing the 4-amino group is the nucleophilic aromatic substitution (SNAr) reaction on a quinazoline ring bearing a suitable leaving group at the C-4 position, most commonly a chlorine atom. The reaction of a 2,4-dichloroquinazoline (B46505) with an amine nucleophile is highly regioselective, with substitution occurring preferentially at the more reactive C-4 position. nih.gov This yields a 2-chloro-4-aminoquinazoline derivative. nih.gov Subsequent reaction at the C-2 position with a methylthiolate nucleophile can then furnish the final product.

The reaction conditions for C-4 amination can vary, but they typically involve treating the chloroquinazoline with the desired amine (in this case, ammonia (B1221849) or an ammonia equivalent to get the primary amine) in a suitable solvent, sometimes with heating. nih.gov The high degree of regioselectivity for substitution at C-4 is a well-established principle in quinazoline chemistry, making it a robust synthetic tool. nih.gov

Table 2: Examples of Nucleophilic Substitution at C-4 of Dichloroquinazolines

| Nucleophile | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|

| Primary/Secondary Aliphatic Amines | Various | Varies | 2-Chloro-4-aminoquinazoline | nih.gov |

| Anilines | Various | Varies | 2-Chloro-4-anilinoquinazoline | nih.gov |

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, atom economy, and environmental footprint of quinazoline synthesis. These methods often allow for the construction of complex quinazoline derivatives in fewer steps and under milder conditions. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for many quinazoline syntheses, including those starting from 2-aminobenzophenones and ammonium acetate. researchgate.netnih.gov

Transition-Metal Catalysis : Various transition metals, including palladium, copper, ruthenium, and iridium, are used to catalyze the formation of the quinazoline ring. organic-chemistry.orgnih.gov For example, copper-catalyzed cascade reactions of (2-bromophenyl)methylamines with amidine hydrochlorides provide a convenient route to quinazoline derivatives. organic-chemistry.org Palladium catalysts are used in multicomponent reactions, sometimes in aqueous media, to construct the quinazolinone core, a key precursor. toho-u.ac.jp

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single pot to form the product, which increases efficiency by reducing the number of purification steps. nih.govtoho-u.ac.jp

Electrochemical Synthesis : Electrochemical methods offer a green alternative for synthesizing quinazolines, proceeding under mild, oxidant-free conditions through N-H/C(sp³)-H coupling of o-carbonyl anilines with amines. organic-chemistry.org

Photocatalysis and Flow Chemistry : Emerging techniques such as photocatalyzed reactions and continuous-flow synthesis are being applied to the functionalization of the quinazoline scaffold, offering precise control and scalability. chim.it

These advanced methods provide powerful tools for the synthesis of this compound and a wide array of other functionalized quinazoline derivatives for various research applications. nih.govthieme-connect.com

Solid-Phase Synthesis for Combinatorial Library Generation

Solid-phase organic synthesis (SPOS) has revolutionized the generation of large and diverse compound libraries for high-throughput screening. This approach, where molecules are built on an insoluble polymer support, simplifies purification by allowing for the use of excess reagents that can be easily washed away.

A versatile method for the solid-phase synthesis of 2-aminoquinazoline (B112073) derivatives has been developed, which can be adapted for the production of this compound libraries. One such strategy involves the use of a resin-bound amine, which is converted to the corresponding polymer-bound S-methylthiopseudourea. Condensation of this intermediate with various substituted isatoic anhydrides affords the desired 2-amino-4(1H)-quinazolinone derivatives. This method is highly amenable to combinatorial library generation, allowing for diversity at the quinazoline core.

Another approach utilizes polymer-linked amino acids as the starting point. The amino group of the resin-bound amino acid is reacted with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. Cyclization of the resulting intermediate with cyanogen (B1215507) bromide leads to the formation of the desired quinazoline scaffold. Subsequent cleavage from the resin yields the final products in high purity and yield. This method allows for the introduction of diversity at the 4-position of the quinazoline ring.

The choice of resin and linker is crucial in solid-phase synthesis. For the synthesis of quinazoline derivatives, resins such as Wang resin and Rink amide resin are commonly employed. The linker connects the growing molecule to the solid support and dictates the conditions for the final cleavage step. For instance, acid-labile linkers like the Wang linker allow for cleavage of the product from the resin using trifluoroacetic acid (TFA).

| Resin | Linker Type | Cleavage Condition | Product Functional Group |

| Wang Resin | Acid-labile ester | Trifluoroacetic acid (TFA) | Carboxylic acid |

| Rink Amide Resin | Acid-labile carbamate | Trifluoroacetic acid (TFA) | Amide |

Transition Metal-Catalyzed Coupling Reactions for 2-Substitution

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, providing efficient routes to functionalized quinazoline derivatives. For the synthesis of this compound and its analogs, the formation of the C-S bond at the 2-position is a key step.

Copper-catalyzed reactions have shown great utility in this regard. For instance, the Chan-Lam cross-coupling reaction can be employed to form C-S bonds by reacting a suitable quinazoline precursor with a thiol or a thiolate salt in the presence of a copper catalyst. This method is attractive due to its relatively mild reaction conditions.

The synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives has been reported, which involves the reaction of N-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)cyanamide potassium salts with 2'-aminoacetophenone (B46740) or 2-aminobenzophenone. nih.gov This reaction proceeds via an intermediate that cyclizes to form the desired 2-alkylthio-substituted quinazoline. nih.gov

Furthermore, various transition metals, including palladium, iron, and ruthenium, have been utilized in the synthesis of quinazoline derivatives. nih.govfrontiersin.orgnih.gov These catalysts can facilitate a range of coupling reactions, allowing for the introduction of diverse substituents at the 2-position of the quinazoline ring.

A study on the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones started from 2-thioxo-3-phenyl-quinazolin-4(3H)one, which was reacted with ethyl chloroacetate (B1199739) followed by hydrazinolysis to produce a hydrazide intermediate. sapub.org This intermediate was then reacted with various electrophiles to generate a library of compounds. sapub.org

| Catalyst | Reaction Type | Reactants | Product |

| Copper(II) Acetate | Chan-Lam Coupling | Quinazoline precursor, Thiol/Thiolate | 2-Thio-substituted quinazoline |

| Palladium complexes | Cross-Coupling | 2-Haloquinazoline, Thiol/Thiolate | 2-Thio-substituted quinazoline |

| Iron salts | Cross-Coupling | Quinazoline precursor, Sulfur source | 2-Thio-substituted quinazoline |

Purification and Isolation Techniques in Synthesis

The purification and isolation of the target compound are critical steps in any synthetic procedure to ensure the removal of impurities, byproducts, and excess reagents. For this compound and its derivatives, standard chromatographic and crystallization techniques are commonly employed.

Column chromatography is a widely used method for the purification of quinazoline derivatives. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (eluent) is crucial for achieving good separation. The progress of the purification is often monitored by thin-layer chromatography (TLC) . For the purification of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives, flash column chromatography with a stepwise gradient of ethyl acetate in hexanes has been reported.

Recrystallization is another effective method for purifying solid compounds. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. For the purification of 2,3-disubstituted quinazolin-4(3H)-one derivatives, solvents such as light petroleum, toluene, and mixtures of light petroleum and toluene have been used for crystallization. sapub.org

The purity and identity of the synthesized compounds are confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the molecule. For example, in the 1H NMR spectra of a series of N-(quinazolin-2-yl)benzenesulfonamides, the methylthio group protons appeared as a singlet in the range of 3.66–4.39 ppm. nih.gov

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Iii. Structural Elucidation and Advanced Spectroscopic Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be crucial for identifying the number and types of protons and their neighboring environments within 2-(Methylthio)quinazolin-4-amine. Expected signals would include those for the methylthio group protons, the amine protons, and the protons of the quinazoline (B50416) ring system. Analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton to its position in the molecule. Without experimental data, a detailed analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the quinazoline ring, the C4-amine carbon, the C2-methylthio carbon, and the methyl carbon would provide conclusive evidence for the compound's carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 191.25 g/mol . The fragmentation pattern would likely involve the loss of the methylthio group or other characteristic cleavages of the quinazoline ring, providing further confirmation of the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations, and the aromatic C-H and C=C stretching vibrations of the quinazoline ring. The C-S stretching vibration of the methylthio group would also be present, typically in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Applications

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing aromatic systems and chromophores. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the quinazoline ring system. The position and intensity of these absorptions can be influenced by the presence of substituents like the amine and methylthio groups. Studies on similar quinazoline derivatives often report two main absorption bands. researchgate.net

Thermal Analysis Techniques (e.g., TGA) for Stability Studies

Thermogravimetric analysis (TGA) is a technique used to measure the thermal stability of a material by monitoring its mass change as a function of temperature. A TGA analysis of this compound would provide information on its decomposition temperature and could reveal the presence of any solvated molecules. This data is valuable for understanding the compound's stability under different thermal conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), and sometimes sulfur (S), which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized product.

For this compound, the molecular formula is established as C₉H₉N₃S, with a molecular weight of 191.25 g/mol . The theoretical elemental composition is calculated from this formula and serves as the benchmark for experimental results.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 56.52% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.74% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.97% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.76% |

In academic research, the synthesis of novel quinazoline derivatives is routinely followed by elemental analysis to confirm their structure and purity. The experimental results are typically reported alongside the calculated values, with a close agreement (usually within ±0.4%) considered a confirmation of the successful synthesis.

Research on various quinazoline derivatives demonstrates the application of this technique. For instance, studies on substituted quinazolin-4(3H)-one motifs and other related structures consistently report elemental analysis data to validate their findings. sapub.orgscielo.brnih.gov The purity of these compounds is often checked using methods like thin-layer chromatography, and elemental analysis provides the definitive confirmation of their elemental makeup. scielo.br The data from these analyses are a standard component of the characterization process, alongside spectroscopic methods. sapub.orgnih.gov

The following table presents findings from studies on related quinazoline compounds, illustrating the standard practice of reporting and comparing calculated versus experimentally found elemental percentages.

Examples of Elemental Analysis Data for Quinazoline Derivatives in Research

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Source |

| 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one | C₁₇H₁₂N₄O₂S₂ | C | 55.42 | 55.89 | sapub.org |

| H | 3.28 | 3.41 | sapub.org | ||

| N | 15.21 | 15.09 | sapub.org | ||

| S | 17.41 | 17.67 | sapub.org | ||

| N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetamide | C₂₄H₁₆N₄O₄S | C | 63.15 | 63.27 | sapub.org |

| H | 3.53 | 3.68 | sapub.org | ||

| N | 12.27 | 12.08 | sapub.org | ||

| S | 7.02 | 6.90 | sapub.org | ||

| 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methyl-6-nitroquinazolin-4(3H)-one | C₁₇H₁₂N₄O₂ | C | 61.10 | 60.97 | scielo.br |

| H | 3.97 | 4.22 | scielo.br | ||

| N | 18.41 | 18.03 | scielo.br | ||

| 3-{(1'-(N,N-diethylaminomethyl)-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4(3H)-one | C₂₂H₂₃N₅O₂ | C | 67.85 | 67.88 | scielo.br |

| H | 5.95 | 5.87 | scielo.br | ||

| N | 17.98 | 18.10 | scielo.br |

These examples underscore the importance of elemental analysis as a conclusive step in the structural elucidation of complex heterocyclic molecules like this compound. The congruence between the theoretical and experimentally determined percentages provides indispensable evidence for the compound's identity and integrity.

Iv. Structure Activity Relationship Sar Studies of 2 Methylthio Quinazolin 4 Amine Derivatives

Influence of Substituents at Position 2 of the Quinazoline (B50416) Ring

The substituent at the 2-position of the quinazoline ring plays a crucial role in modulating the biological activity of these derivatives. Research has shown that the nature of this substituent can significantly impact the compound's efficacy.

The introduction of small, lipophilic groups at the C-2 position can enhance activity. nih.gov For instance, placing a thioalkyl group at this position has been shown to increase activity. nih.gov Studies on 2,6-disubstituted-quinazoline-4-one analogs revealed that compounds with a thiazole (B1198619) group at the 2-position were more active than those with nicotinic or nitrobenzoic acid substituents. nih.gov Furthermore, a meta-substituted aromatic ring at the C-2 position is often preferred for activity. nih.gov

In the context of antiproliferative activity, substitutions at the 2-position are critical. researchgate.net The substituent at this position often originates from the aldehyde group used in the ring closure step of synthesis. researchgate.net Research on 2-aryl-substituted quinazolines has demonstrated moderate antiproliferative potency. nih.govmdpi.com For example, a compound with a 2-methoxyphenyl substitution, in conjunction with a basic side chain, displayed a remarkable profile against a majority of tested cancer cell lines. researchgate.netmdpi.com

The following table summarizes the influence of various substituents at position 2 on the biological activity of quinazoline derivatives:

| Position 2 Substituent | Observed Effect on Biological Activity | Reference |

| Thioalkyl group | Increased activity | nih.gov |

| Thiazole group | More active than nicotinic or nitrobenzoic acid substituents | nih.gov |

| Meta-substituted aromatic ring | Preferred for activity | nih.gov |

| Small lipophilic groups | May increase activity | nih.gov |

| 2-Methoxyphenyl group | Remarkable antiproliferative profile | researchgate.netmdpi.com |

It is evident that the substituent at position 2 is a key determinant of the biological profile of quinazoline derivatives, with both electronic and steric factors influencing their activity.

Impact of Substituents at Position 4 of the Quinazoline Ring

The substituent at the 4-position of the quinazoline ring significantly influences the biological activity of its derivatives. The presence of an amine or a substituted amine at this position is a common feature in many biologically active quinazolines. nih.govnih.gov

For instance, the 4-anilinoquinazoline (B1210976) moiety is considered essential for certain activities. nih.gov SAR studies on BCRP (Breast Cancer Resistance Protein) inhibitory activity have shown a preference for meta and para substituents on the aniline (B41778) ring at the 4-position. nih.gov Furthermore, the introduction of an aminophenyl group at the C-4 position is a requirement for tubulin polymerization inhibition. nih.gov

In a series of novel 4-amino quinazoline derivatives, the compound N-(4-fluorophenyl)quinazolin-4-amine was identified as a potent anti-inflammatory agent. mdpi.com This highlights the importance of the nature of the substituent on the amino group at position 4.

The following table provides examples of how different substituents at position 4 affect the biological activity of quinazoline derivatives:

| Position 4 Substituent | Observed Effect on Biological Activity | Reference |

| Amine or substituted amine | Can improve antimicrobial activities | nih.gov |

| 4-Anilino group | Essential for certain activities | nih.gov |

| Meta or para substituted aniline ring | Preferred for BCRP inhibitory activity | nih.gov |

| Aminophenyl group | Required for tubulin polymerization inhibition | nih.gov |

| N-(4-fluorophenyl)amine | Potent anti-inflammatory activity | mdpi.com |

These findings underscore the critical role of the substituent at position 4 in directing the pharmacological properties of quinazoline-based compounds.

Effects of Substitutions on the Benzenoid Ring (e.g., Positions 6, 7, 8)

Substitutions on the benzenoid part of the quinazoline ring, specifically at positions 6, 7, and 8, have a profound impact on the biological activity of the resulting derivatives. The electronic properties and the position of these substituents can modulate the potency and selectivity of the compounds.

For example, the presence of an electron-releasing group at the C-5 and/or C-6 positions of the quinazoline ring has been shown to enhance activity in tubulin polymerization inhibitors. nih.gov In contrast, placing a nitro group, which is an electron-withdrawing group, at the C-6 position can increase the activity of PARP (Poly (ADP-ribose) polymerase) inhibitors. nih.gov

Studies on topoisomerase inhibitors have revealed that bromo, methyl, and methoxy (B1213986) substitutions at the C-2 of an arylamino group attached to the C-6 of quinazoline increased the activity. nih.gov Furthermore, the substitution of the distal aromatic ring of the quinazolinone moiety with iodine at the 6th and 8th positions has been reported to enhance antibacterial activity. nih.gov

In the context of anticancer activity, a single substitution at the sixth position of phenyl quinazolinone derivatives appears to be beneficial for increased antitumor activities. researchgate.net Specifically, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized, and one derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, was found to be a potent and selective EGFR inhibitor. mdpi.com

The following table summarizes the effects of various substitutions on the benzenoid ring:

| Position | Substituent | Observed Effect on Biological Activity | Reference |

| 6 | Electron-releasing group | Enhances tubulin polymerization inhibition | nih.gov |

| 6 | Nitro group | Increases PARP inhibitory activity | nih.gov |

| 6 | Bromo, methyl, methoxy (on C-2 of arylamino) | Increased topoisomerase inhibitory activity | nih.gov |

| 6 | Bromo | Beneficial for antitumor activity; potent EGFR inhibition | mdpi.comresearchgate.net |

| 6 and 8 | Iodine | Enhanced antibacterial activity | nih.gov |

| 7 | Nitro-substituted azole | Favorable for dual EGFR/VEGFR2 inhibitory activity | mdpi.com |

| 8 | Basic side chain | Aims to identify optimal structural requirements for biological activity | nih.govmdpi.com |

Role of the Methylthio Group in Biological Activity

The methylthio group, particularly when attached to the 2-position of the quinazoline ring, plays a significant role in the biological activity of these compounds. The presence of a thioalkyl fragment at the C-2 position of quinazoline has been shown to increase its activity. nih.gov This is further supported by findings that methyl or thiol groups at position 2 are essential for antimicrobial activities. nih.gov

In a study on 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives, the methylthio group was a key structural feature. nih.gov The proton NMR spectra of these compounds showed characteristic singlet signals for the protons of the methylthio group. nih.gov These derivatives exhibited antiproliferative activity against various cancer cell lines. nih.gov

Furthermore, in a series of novel benzenesulfonamides, the presence of a [(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] moiety at the 2-position was a central part of their design as potential antitumor agents. nih.gov

The following table highlights the importance of the methylthio group in the biological activity of quinazoline derivatives:

| Position of Methylthio Group | Biological Context | Observed Significance | Reference |

| 2 | General | Increases overall activity | nih.gov |

| 2 | Antimicrobial | Essential for activity | nih.gov |

| 2 | Anticancer | Key structural feature in active compounds | nih.gov |

| 2 | Antitumor | Central to the design of potential agents | nih.gov |

These findings underscore that the methylthio group is not merely a passive substituent but an active contributor to the biological profile of these quinazoline derivatives.

Conformational Flexibility and its Implications for Activity

The conformational flexibility of 2-(methylthio)quinazolin-4-amine derivatives can have significant implications for their biological activity. The ability of a molecule to adopt a specific three-dimensional shape to fit into the binding site of a biological target is crucial for its function.

In the design of novel quinazoline derivatives, inserting a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was done to increase conformational flexibility. This modification led to compounds with good antiproliferative activity. mdpi.com

Furthermore, studies on quinazoline derivatives as inhibitors of enzymes like sPLA2 and cPLA2 have shown that the combination of quinazoline and sulfamerazine (B1682647) structural features in a single molecule can enhance inhibitory activity. mdpi.com The way these hybrid molecules orient themselves and interact with the active site of the enzymes is dependent on their conformational freedom. mdpi.com

While direct studies on the conformational flexibility of this compound itself are not extensively detailed in the provided results, the principles from related quinazoline derivatives suggest that the spatial arrangement of the methylthio group and the amine substituent at position 4, as well as any other substitutions, will influence how the molecule interacts with its biological target. The rotational freedom around the bonds connecting these substituents to the quinazoline core will determine the accessible conformations and, consequently, the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach has been applied to various series of quinazoline derivatives to understand the key structural features responsible for their therapeutic effects and to design more potent analogs.

For a series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives, QSAR studies were conducted to find statistically significant models for their activity against the HeLa cancer cell line. nih.gov This indicates that the physicochemical properties of the substituents play a quantifiable role in their cytotoxic effects.

In a broader context of quinazoline derivatives, QSAR models have been developed for various biological activities. For instance, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified that descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with activity. nih.govresearchgate.net While not directly on this compound, this demonstrates the types of molecular properties that are often important in QSAR models for heterocyclic compounds.

Another QSAR study on 1,8-naphthalimide-4-aminoquinoline derivatives as antimalarial compounds used descriptors such as dipole moment, atomic net charge, and Log P to develop a predictive model. walisongo.ac.id

While a specific QSAR model for this compound was not found in the search results, the application of QSAR to structurally related compounds highlights its utility. A QSAR model for this specific compound and its derivatives would likely involve descriptors that quantify the properties of substituents at various positions of the quinazoline ring, including the methylthio group, to predict their biological activity. Such models can provide valuable insights for the rational design of new and more effective therapeutic agents. nih.govelsevierpure.com

V. Biological and Pharmacological Research on 2 Methylthio Quinazolin 4 Amine Analogs

Anticancer Research and Mechanisms of Action

The anticancer potential of 2-(Methylthio)quinazolin-4-amine analogs is being rigorously evaluated. Research has primarily focused on their ability to interfere with the signaling pathways that are critical for the survival and proliferation of cancer cells.

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers. Analogs of this compound have been designed and synthesized to inhibit these key enzymes.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, as its overactivity can lead to uncontrolled cell growth. Several quinazoline-based inhibitors, such as gefitinib (B1684475) and erlotinib (B232), are already in clinical use. nih.gov Research into analogs of this compound aims to develop new inhibitors with improved efficacy or the ability to overcome resistance to existing drugs.

A series of novel 4-arylaminoquinazoline derivatives bearing an N,N-diethyl(aminoethyl)amino moiety were synthesized and showed inhibitory effects against various tumor cell lines. nih.gov One particular compound, 6a , demonstrated a potent inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK) with an IC50 value of 15.60 nM. nih.gov Molecular docking studies suggested that this compound forms three hydrogen bonds with the EGFRwt-TK domain, a different binding mode compared to the approved drug lapatinib, which may contribute to its enhanced activity. nih.gov

New quinazoline (B50416) sulfonamide derivatives have also been developed as dual inhibitors of a mutated form of EGFR (EGFRT790M) and VEGFR-2. nih.gov The T790M mutation is a common cause of resistance to first-generation EGFR inhibitors. Compound 15 from this series exhibited the most potent inhibitory activity against both EGFR and VEGFR, with IC50 values of 0.0728 µM and 0.0523 µM, respectively. nih.gov

Another study focused on quinazolin-4(3H)-one derivatives as multiple tyrosine kinase inhibitors. nih.gov Compounds 2i and 3i from this series showed excellent EGFR inhibitory activity, with IC50 values of 0.097 ± 0.019 µM and 0.181 ± 0.011 µM, respectively, which are comparable to the standard drug erlotinib (IC50 = 0.056 ± 0.012 µM). nih.gov

Table 1: EGFR Inhibitory Activity of this compound Analogs

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 6a | EGFRwt-TK | 0.0156 | nih.gov |

| 15 | EGFRT790M | 0.0728 | nih.gov |

| 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| 3i | EGFR | 0.181 ± 0.011 | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govtbzmed.ac.ir Inhibiting VEGFR-2 is therefore a promising strategy to starve tumors of their blood supply.

A series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were synthesized and evaluated for their antiangiogenic properties by targeting VEGFR-2. nih.gov Compounds 13 and 15 from this series showed VEGFR-2 inhibition comparable to the standard drug sorafenib. nih.gov Specifically, they effected 1.5- and 1.4-fold inhibition relative to sorafenib. nih.gov

In the previously mentioned study on quinazoline sulfonamide derivatives, compound 15 also demonstrated potent inhibition of VEGFR-2 with an IC50 of 0.0523 µM. nih.gov Furthermore, a study on quinazolin-4(3H)-one derivatives revealed that while the VEGFR-2 inhibitory activity was not as strong as for other kinases, compounds 2j , 3g , and 2i showed comparable activity to sorafenib. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of this compound Analogs

| Compound | IC50 (µM) | Relative Inhibition (vs. Sorafenib) | Reference |

|---|---|---|---|

| 13 | Not specified | 1.5-fold | nih.gov |

| 15 | Not specified | 1.4-fold | nih.gov |

| 15 | 0.0523 | Not applicable | nih.gov |

| 2j | Comparable to Sorafenib | Not specified | nih.gov |

| 3g | Comparable to Sorafenib | Not specified | nih.gov |

| 2i | Comparable to Sorafenib | Not specified | nih.gov |

The inhibitory activity of this compound analogs is not limited to EGFR and VEGFR-2. Some of these compounds have been found to inhibit a broader range of RTKs, which could lead to more comprehensive anticancer effects.

One study on quinazolin-4(3H)-one derivatives showed that compounds 2f-j and 3f-j exhibited good inhibitory activity against cyclin-dependent kinase 2 (CDK2) and human epidermal growth factor receptor 2 (HER2), in addition to EGFR and VEGFR-2. nih.gov Specifically, compounds 2i and 3i were potent inhibitors of CDK2 and HER2. nih.gov

Another study reported on novel 2-sulfanylquinazolin-4(3H)-one derivatives as multi-kinase inhibitors. The most cytotoxic derivative was examined for its potential as a protein kinase inhibitor of EGFR, VEGFR2, HER2, and CDK2. mdpi.com

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. Inducing cell cycle arrest and apoptosis (programmed cell death) are key mechanisms by which anticancer drugs exert their effects.

A series of 4-aminoquinazoline derivatives have been shown to cause G1 cell cycle arrest and induce apoptosis through the mitochondrial-dependent pathway by inhibiting PI3Kα. nih.gov Compound 6b from this series was selected for further biological evaluation due to its potent antiproliferative activity and low cytotoxicity to normal human cells. nih.gov

In a study of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines, compounds 14 and 15 showed the highest induction of apoptosis against the MCF-7 breast cancer cell line, at 30.76% and 25.30%, respectively. nih.gov These compounds also affected the cell cycle, with compound 13 causing cell accumulation in the G1 phase in MCF-7 cells. nih.gov

The quinazoline sulfonamide derivative 15 was found to induce apoptosis in MCF-7 cells and cause cell cycle arrest at the G2/M phase. nih.gov Similarly, a study on oxime, methyloxime, and amide-containing quinazolinones found that compound 8g induced cell arrest at the G0/G1 phase in a time- and concentration-dependent manner in NPC-TW01 nasopharyngeal carcinoma cells. consensus.app

Furthermore, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which are structurally related to quinazolines, showed that compound 4c caused total cell death to the MDA-MB-435 melanoma cell line. nih.gov Another compound, 3a , was found to induce cell cycle arrest and apoptosis in the MCF-7 human breast cancer cell line. nih.gov

A crucial aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of various cancer cell lines. Analogs of this compound have demonstrated significant antiproliferative activity across a range of human cancers.

In one study, a class of 2‐trifluoromethyl‐quinazolin‐4‐amine derivatives was synthesized and evaluated for their anti-proliferative activity against LNCaP prostate cancer cells. researchgate.net Compounds 5b , 5d , 7 , 9a , 11a , and 17a showed more than 50% inhibition of LNCaP cell line proliferation at a 5 μM concentration. researchgate.net

A series of 2,4-bis substituted quinazolines were also synthesized and evaluated for their anticancer potential against MCF-7 (breast), HCT-116 (colon), and SHSY-5Y (neuroblastoma) cancer cells. nih.gov Compounds A4V-3 and A4V-5 displayed significant anticancer activity against all three cell lines. nih.gov

The antiproliferative activities of 4-aminoquinazoline derivatives were evaluated against six cancer cell lines, including HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov Compound 6b showed the most potent activity. nih.gov

Quinazolin-4(3H)-one derivatives have also shown excellent cytotoxicity. nih.gov Compounds 2f-j and 3f-j were particularly potent against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov

Table 3: Antiproliferative Activity of this compound Analogs against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Activity/IC50 (µM) | Reference |

|---|---|---|---|

| 5b, 5d, 7, 9a, 11a, 17a | LNCaP (Prostate) | >50% inhibition at 5 µM | researchgate.net |

| A4V-3, A4V-5 | MCF-7, HCT-116, SHSY-5Y | Significant activity | nih.gov |

| 6b | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Most potent of series | nih.gov |

| 2j | MCF-7 (Breast) | 3.79 ± 0.96 | nih.gov |

| 3j | MCF-7 (Breast) | 0.20 ± 0.02 | nih.gov |

| 3a | A2780 (Ovarian) | 3.00 ± 1.20 | nih.gov |

| 3g | A2780 (Ovarian) | 0.14 ± 0.03 | nih.gov |

| 15 | MCF-7 (Breast) | 0.0977 | nih.gov |

Interactions with Microtubule Dynamics

The interaction of quinazoline derivatives with the microtubule network, a critical component of the cellular cytoskeleton, has been a significant area of cancer research. Microtubules are dynamic polymers of tubulin and are essential for cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them valuable as anticancer agents. nih.govnih.gov

Research has shown that certain 2,4-disubstituted quinazoline analogs can act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. nih.gov For instance, a series of novel quinazoline-4-(6-methoxytetrahydroquinoline) analogues were designed and synthesized, with some compounds exhibiting potent antiproliferative activities in the nanomolar range across various human cancer cell lines. nih.gov One particularly active compound, 4a4 , was co-crystallized with tubulin, confirming its binding at the colchicine site. nih.gov This compound was shown to inhibit tubulin polymerization, disrupt colony formation, and impede tumor cell migration, ultimately leading to G2/M phase cell cycle arrest and apoptosis. nih.gov In vivo studies using a xenograft model further demonstrated the potential of this analog to significantly inhibit tumor growth without apparent toxicity. nih.gov

Furthermore, other studies on 2,4-bis-substituted quinazolines have identified compounds that promote tubulin polymerization, similar to the mechanism of paclitaxel. nih.gov These compounds induced G2/M phase arrest and apoptosis, with some initiating mitochondria-mediated apoptosis. nih.gov The diverse effects of quinazoline analogs on microtubule dynamics highlight the scaffold's versatility and its potential for developing novel antimitotic agents. benthamdirect.comnih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and has been identified as a target for anti-inflammatory drugs. The quinazolinone scaffold, closely related to quinazolines, has been extensively investigated for its COX-2 inhibitory potential.

Studies on quinazolinone derivatives have shown that these compounds can effectively block the expression of the COX-2 gene induced by lipopolysaccharide (LPS). nih.govacs.org The mechanism of action is believed to involve the inhibition of the nuclear factor κB (NF-κB) pathway. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent COX-2 inhibition. For example, quinazolinones with an aliphatic substituent at the R³ position demonstrated significant inhibition of inflammatory gene expression, including COX-2. nih.govacs.org However, the length of this aliphatic chain is critical, as chains longer than eight carbons may cause steric hindrance. acs.org

The substitution pattern on the aromatic ring also influences activity. Halogen substituents, such as chlorine or fluorine, at the R¹ position of the aromatic ring have been shown to enhance the inhibition of COX-2 mRNA expression. nih.govacs.org In contrast, a pyridine (B92270) ring at the same position was less effective. acs.org These findings underscore the potential of quinazoline-based compounds as a source for the development of novel anti-inflammatory agents targeting COX-2. nih.gov

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are critical enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleotides and, consequently, DNA replication and cell division. Both enzymes are well-established targets for anticancer and antimicrobial drugs. Quinazoline derivatives have been extensively studied as inhibitors of both DHFR and TS. nih.govnih.gov

Generally, 2,4-diaminopyrimidine-containing antifolates are known to inhibit DHFR, while 2-amino-4-oxopyrimidine-containing compounds target TS. nih.gov The quinazoline scaffold, being a 6-6 ring-fused system, mimics the structure of natural folates. nih.gov Researchers have designed and synthesized numerous quinazoline analogs as inhibitors of these enzymes. For instance, a series of 19 quinazoline analogs of pteroic and isopteroic acids were evaluated as inhibitors of DHFR from both rat liver and Streptococcus faecium. nih.gov

Furthermore, efforts have been made to develop dual inhibitors of both TS and DHFR, which could offer advantages in terms of overcoming drug resistance and improving therapeutic efficacy. nih.gov One such study reported a classical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine as a potent inhibitor of human TS and a marginal inhibitor of human DHFR. nih.gov Another analog, with an ethyl group at the 6-position, showed improved dual inhibitory activity. nih.gov These studies demonstrate the potential of the quinazoline scaffold in the design of potent antifolate agents.

Antimicrobial Activities

Antibacterial Efficacy and Spectrum

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. acs.orgresearchgate.netnih.govacs.org

Numerous studies have reported the synthesis and evaluation of various substituted quinazolines against a range of bacterial pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. nih.govcarta-evidence.org For example, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against multidrug-resistant S. aureus. acs.orgacs.org Further studies on this class of compounds demonstrated potent antibacterial and antibiofilm activities against the Gram-negative pathogen Acinetobacter baumannii. nih.gov

The substitution pattern on the quinazoline ring plays a crucial role in determining the antibacterial potency and spectrum. For instance, in a series of N²,N⁴-disubstituted quinazoline-2,4-diamines, a furfuryl group at the N⁴ position combined with a bulky alkyl substituent at the N² position resulted in good antibacterial activity. acs.org Another study found that 2-thio-4-amino substituted quinazolines showed significant antimycobacterial activity. researchgate.net The bioisosteric replacement of the 2-amino group with a sulfur atom has been shown to maintain high antibacterial potency while improving the safety profile of the compounds. carta-evidence.org

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Quinazoline Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N²-Cyclohexyl-quinazoline (10) | S. aureus | 78 µM | acs.org |

| N²-Furfuryl-N⁴-isopropyl-quinazoline (12) | S. aureus | 35 µM | acs.org |

| 4-Chlorophenyl substituted quinazoline (12) | S. aureus (MRSA/VISA) | 1 | researchgate.net |

| Pyrrolidine derivative with p-chloro phenyl (16) | S. aureus | 0.5 mg/ml | nih.gov |

| Pyrrolidine derivative with trimethoxy phenyl (19) | P. aeruginosa | 0.15 mg/ml | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. smegmatis mc²155 | 4 | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. bovis BCG | 2 | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. tuberculosis H37Ra | 1 | nih.gov |

Inhibition of Fatty Acid Biosynthesis (e.g., FabF)

The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for the development of new antibiotics because it is essential for bacterial survival and is distinct from the mammalian fatty acid synthesis (FAS-I) pathway. mdpi.comgoogle.com The FAS-II system comprises several enzymes, including FabF (β-ketoacyl-ACP synthase II), which are crucial for fatty acid elongation. mdpi.com

While direct inhibition of FabF by this compound analogs is not extensively documented in the provided search results, the broader class of quinazoline derivatives has been investigated for its potential to interfere with bacterial biosynthesis pathways. The search for novel antimicrobial agents has led to the exploration of various heterocyclic compounds as inhibitors of FAS-II enzymes. For example, natural products like platensimycin (B21506) have been shown to preferentially target FabF. mdpi.com The development of inhibitors for enzymes in the FAS-II pathway, such as FabI, has seen some success with compounds like triclosan (B1682465) and isoniazid. mdpi.com Given the structural diversity and biological activity of quinazolines, it is plausible that analogs could be designed to target enzymes within the bacterial fatty acid biosynthesis pathway.

Possible Inhibition of Topoisomerase I (DNA Gyrase)

Bacterial type II topoisomerases, including DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits), are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs, most notably the fluoroquinolones. nih.govnovartis.comnih.gov

Recent research has focused on developing novel inhibitors that can overcome the growing problem of fluoroquinolone resistance. novartis.com The quinazoline scaffold has been explored in this context. For example, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as novel inhibitors of the DNA gyrase B (GyrB) subunit. nih.govtandfonline.com One of these compounds, f1 , demonstrated potent inhibition of S. aureus GyrB and showed promising antibacterial activity against MRSA strains with low toxicity and good metabolic stability. tandfonline.com Structural modifications of this lead compound yielded even more potent GyrB inhibitors. tandfonline.com

Molecular docking studies have provided insights into the binding modes of these quinazoline-based inhibitors within the ATPase domain of GyrB, suggesting that the 4-oxoquinazolin moiety plays a key role in the interaction. nih.gov The development of these novel quinazoline derivatives as DNA gyrase inhibitors represents a promising strategy to combat drug-resistant bacteria. researchgate.netnih.govresearchgate.net

Antifungal Efficacy

The quinazoline core is a recognized pharmacophore in the development of antimicrobial agents. While direct studies on the antifungal efficacy of this compound are limited, research on structurally related compounds suggests potential in this area. For instance, a series of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives were synthesized and evaluated for their antifungal activity against various Candida species. nih.gov Several of these compounds, which feature a methylthio group, exhibited potent antifungal activities, with some demonstrating greater potency than the standard drug fluconazole. nih.gov Specifically, compounds containing an N-(4-bromo-2-methylphenyl)amino or N-(4-bromo-3-methylphenyl)amino substituent were particularly effective, completely inhibiting fungal growth at concentrations ranging from 0.8 to 6.3 µg/mL. nih.gov

Furthermore, broader studies on quinazolinone derivatives have highlighted their general antifungal properties. nih.govresearchgate.net The structure-activity relationship studies of quinazolinone derivatives have indicated that substitutions at various positions of the quinazoline ring, including the presence of a thiol group at position 2, can be essential for their antimicrobial activities. nih.gov These findings suggest that analogs of this compound are viable candidates for further investigation as antifungal agents.

Efflux Pump Inhibition (EPIs)

Bacterial multidrug resistance (MDR) is a significant global health threat, and the inhibition of efflux pumps is a key strategy to combat it. Quinazoline derivatives have emerged as a promising class of efflux pump inhibitors (EPIs). nih.govnih.gov These compounds can restore the efficacy of existing antibiotics by preventing their expulsion from bacterial cells.

Molecular modeling and spectroscopic studies of certain quinazoline derivatives have proposed them as effective EPIs against the AcrAB-TolC pump in Gram-negative bacteria. nih.govnih.gov While these studies did not specifically focus on 2-(methylthio) analogs, they established the potential of the quinazoline scaffold to interact with and inhibit these pumps. The research on quinoline (B57606) derivatives, a related heterocyclic system, has also shown that synthetic analogs with 4-substituted thioalkyl groups can enhance the activity of antibiotics in clinical isolates. nih.gov This indicates that the presence of a sulfur-containing substituent can be favorable for EPI activity. The development of this compound analogs as EPIs, therefore, represents a logical and promising avenue for future research to address antibiotic resistance.

Antiviral Activities (e.g., Anti-HIV, Anti-Influenza, Anti-HCV)

The quinazoline nucleus is a versatile scaffold that has been explored for the development of antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Hepatitis C Virus (HCV).

In the context of anti-influenza activity, research has shown that 2-Methylquinazolin-4(3H)-one, a compound structurally related to the subject of this article, exhibits significant antiviral efficacy against the influenza A virus. mdpi.comnih.gov It was found to reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP), as well as downregulate pro-inflammatory cytokines. nih.gov Another study identified methylthio-formycin, an adenosine (B11128) analog containing a methylthio group, as a potent inhibitor of both influenza A and B viruses. nih.govfrontiersin.orgdntb.gov.ua

Regarding anti-HIV research, quinazolinone derivatives have been identified as a novel class of non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov One such compound, a 6-chloro-substituted quinazolinone, demonstrated reversible inhibition of HIV-1 RT and exhibited synergistic effects when combined with nucleoside analogs. nih.gov Although not a direct analog, this highlights the potential of the quinazoline core in targeting key viral enzymes.

In the fight against HCV , novel 6-aminoquinazolinone derivatives have been synthesized and shown to inhibit the HCV NS5B polymerase, a crucial enzyme for viral replication. nih.gov Certain derivatives displayed potent activity against HCV genotype 1b with high selectivity indices, making them attractive candidates for further development. nih.gov Additionally, other studies have explored 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as metal ion chelators with anti-HCV activity. nih.gov The collective evidence suggests that the quinazoline scaffold, including analogs with methylthio substitutions, holds considerable promise for the development of novel antiviral therapeutics.

Anti-inflammatory and Analgesic Research

A significant body of research has focused on the anti-inflammatory and analgesic properties of this compound analogs. A variety of novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones have been synthesized and investigated for these activities. nih.govresearchgate.net

In these studies, several compounds demonstrated significant analgesic and anti-inflammatory effects. For instance, in one study, compounds designated as A1, A2, A3, and A4 showed more potent analgesic activity than the reference drug, diclofenac (B195802) sodium. nih.gov Compound A4, in particular, also exhibited more potent anti-inflammatory activity than diclofenac sodium. nih.gov Further research into thiourea-substituted 2-methylthio quinazolinones also yielded compounds with high analgesic activity. mdpi.com Increasing the lipophilicity at the C-2 position by replacing the methyl group with a butyl group resulted in a more active compound. mdpi.com

The mechanism of action for the anti-inflammatory effects is believed to be, in part, related to the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The consistent and potent activity observed across multiple studies underscores the potential of this compound analogs as a valuable scaffold for the development of new anti-inflammatory and analgesic agents.

Analgesic and Anti-inflammatory Activity of 2-(Methylthio)quinazolin-4-one Analogs

| Compound Series | Key Findings | Reference |

|---|---|---|

| 2-Methylthio-3-substituted quinazolin-4-(3H)-ones | Compounds A1, A2, A3, and A4 showed more potent analgesic activity than diclofenac sodium. Compound A4 also showed more potent anti-inflammatory activity. | nih.gov |

| Thiourea-substituted 2-methylthio quinazolinones | Yielded compounds with high analgesic activity (67 ± 1.18% at 2h at 20 mg/kg). | mdpi.com |

| 2-Butyl-substituted quinazolinones | Showed higher analgesic activity (73 ± 1.49% at 2h at 20 mg/kg) due to increased lipophilicity. | mdpi.com |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. The quinazoline scaffold has been identified as a promising starting point for the development of novel antileishmanial drugs. nih.govnih.govsigmaaldrich.com

Research into N2,N4-disubstituted quinazoline-2,4-diamines has yielded compounds with significant activity against Leishmania donovani and Leishmania amazonensis. nih.govacs.org In the synthesis of these analogs, 2-(methylthio)ethylamine (B103984) was used as a reactant to produce 2-Chloro-N-(2-(methylthio)ethyl)quinazolin-4-amine, demonstrating the incorporation of a methylthio-containing side chain. nih.govacs.org This line of inquiry led to the identification of quinazolines with EC50 values in the low micromolar to high nanomolar range. nih.govacs.org One particular quinazoline analog demonstrated efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia. nih.govacs.org

Furthermore, 2,4-diaminoquinazoline analogs of folate have been assessed as antileishmanial agents and were found to be remarkably active against Leishmania major in vitro, with 50% effective doses in the picogram per milliliter range. nih.gov These findings strongly support the potential of this compound analogs as a valuable chemical space for the discovery of new antileishmanial therapies.

Antileishmanial Activity of Quinazoline Analogs

| Compound Series | Key Findings | Reference |

|---|---|---|

| N2,N4-Disubstituted quinazoline-2,4-diamines | EC50 values in the single-digit micromolar or high nanomolar range against Leishmania species. One compound showed in vivo efficacy. | nih.govacs.org |

| 2,4-Diaminoquinazoline analogs of folate | Highly potent against Leishmania major in vitro, with ED50 values in the pg/mL range. | nih.gov |

Interactions with Biological Macromolecules (e.g., Human Serum Albumin - HSA)

The interaction of drug candidates with plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and duration of action. While direct studies on the interaction of this compound with HSA are not extensively documented, research on related quinazoline and dihydroquinazoline (B8668462) derivatives provides valuable insights.

Studies on the interaction of dihydroquinazoline derivatives with HSA have shown that these compounds can bind to HSA, primarily through hydrophobic interactions, at site II (subdomain IIIA). The binding affinity can be modulated by the introduction of different substituents on the quinazoline ring. This suggests that the nature of the substituent plays a crucial role in the strength and nature of the interaction with HSA.

The binding of various small molecules, including alkaloids with structural similarities to the quinazoline core, to HSA is a well-established area of research. researchgate.net These interactions are typically driven by non-covalent forces. researchgate.net The affinity of a compound for HSA can significantly impact its bioavailability and therapeutic efficacy. researchgate.net Therefore, understanding the potential interactions of this compound analogs with HSA is an important aspect of their preclinical development and would require dedicated biophysical studies.

Vi. Computational Chemistry and Molecular Modeling in Quinazoline Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial for understanding the binding mode of potential drugs and for virtual screening of large compound libraries. For quinazoline (B50416) derivatives, molecular docking studies have been extensively used to elucidate their interactions with various biological targets.

Detailed research findings indicate that the quinazoline scaffold is a versatile pharmacophore that can interact with a wide range of protein targets. Docking studies have shown that the quinazoline ring often forms key hydrophobic interactions and hydrogen bonds within the active sites of target proteins. For a compound like "2-(Methylthio)quinazolin-4-amine," the methylthio group at the 2-position and the amine group at the 4-position are critical for defining its binding specificity and affinity.

The amine group can act as a hydrogen bond donor or acceptor, while the methylthio group can engage in hydrophobic and van der Waals interactions. These interactions are fundamental to the inhibitory activity of quinazoline derivatives against various enzymes and receptors. For instance, docking studies on similar quinazoline analogs have revealed interactions with key amino acid residues such as leucine, valine, and alanine (B10760859) in hydrophobic pockets, and with charged or polar residues like lysine (B10760008) and tyrosine through hydrogen bonding. nih.govnih.gov

| Target Protein Class | Examples of Protein Targets | Key Interactions with Quinazoline Scaffold |

| Kinases | EGFR, VEGFR-2, PDGFR-β | Hinge region binding, hydrophobic interactions |

| Polymerases | PARP1 | Hydrogen bonding, pi-stacking |

| Synthases | Thymidylate Synthase | Hydrophobic contacts, stacking interactions |

| Efflux Pumps | AcrB | Hydrophobic interactions, hydrogen bonding |

This table is generated based on recurring findings in molecular docking studies of various quinazoline derivatives.

Molecular Dynamics Simulations for Binding Stability and Conformation

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding and the conformational changes that may occur over time. MD simulations are particularly valuable for validating the results of docking studies and for providing a more realistic representation of the biological system.

For quinazoline derivatives, MD simulations have been employed to assess the stability of the ligand-protein complexes predicted by docking. rsc.org These simulations can confirm whether the key interactions observed in the docked pose are maintained over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to evaluate the stability of the complex. A stable complex is typically characterized by a low and converging RMSD value.

Vii. Future Directions and Emerging Research Avenues

Development of Multi-Targeted Agents

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple aberrant signaling pathways. nih.gov Consequently, the development of multi-targeted agents, capable of modulating several key proteins simultaneously, has become a significant strategy in modern drug discovery. nih.govnih.gov The quinazoline (B50416) scaffold is well-suited for the design of such agents. nih.gov

Research has shown that quinazoline derivatives can be engineered to inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, which are crucial for tumor angiogenesis and growth. nih.gov For instance, certain quinazoline-based compounds have demonstrated low nanomolar inhibition of both EGFR and VEGFR-2. nih.gov This multi-targeting approach offers the potential to overcome drug resistance mechanisms that can limit the effectiveness of single-target therapies. nih.gov Future research will likely focus on optimizing the 2-(methylthio)quinazolin-4-amine core to create potent multi-targeted inhibitors with favorable pharmacological profiles. This could involve the strategic modification of substituents on the quinazoline ring to fine-tune binding affinities for a desired set of biological targets. nih.govmdpi.com

Novel Synthetic Strategies for Enhanced Structural Diversity

The generation of a diverse library of compounds is fundamental to the success of any drug discovery program. For this compound, the development of novel and efficient synthetic methodologies is crucial for exploring a wider chemical space and establishing robust structure-activity relationships (SAR). mdpi.comnih.gov

Traditional methods for quinazoline synthesis are being supplemented by modern techniques that offer greater flexibility and efficiency. mdpi.commdpi.comresearchgate.net For example, multicomponent reactions (MCRs) are gaining traction for their ability to generate complex molecules in a single step from simple starting materials. nih.gov Researchers are also exploring various catalytic systems to facilitate the construction of the quinazoline core and the introduction of diverse functional groups at different positions. researchgate.net

A key synthetic handle in this compound is the methylthio group itself, which can be a precursor for further functionalization. nih.gov For instance, the methylthio group can be displaced by various nucleophiles to introduce a wide range of substituents at the 2-position, thereby creating a library of analogs with potentially different biological activities. researchgate.net Future synthetic efforts will likely focus on developing stereoselective and regioselective methods to allow for precise control over the three-dimensional arrangement of atoms, a critical factor in determining a drug's interaction with its target.

Advanced In Vitro and In Vivo Pharmacological Evaluation